Methyl 4-(2-methoxy-2-oxoethyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-8-3-5-9(6-4-8)11(13)15-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQYBHOZQQRJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441409 | |
| Record name | methyl 4-(2-methoxy-2-oxoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52787-14-1 | |
| Record name | methyl 4-(2-methoxy-2-oxoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-(methoxycarbonyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chiral Auxiliaries:this Method Involves Temporarily Attaching a Chiral Molecule the Auxiliary to the Achiral Substrate.nih.govthe Auxiliary Sterically Directs Subsequent Reactions, Such As Alkylation of the α Carbon, to Occur from One Face of the Molecule, Leading to the Preferential Formation of One Enantiomer.wikipedia.orgafter the Desired Stereocenter is Created, the Auxiliary is Cleaved and Can Often Be Recovered.nih.govwidely Used Auxiliaries for the Alkylation of Arylacetic Acid Derivatives Include Evans Oxazolidinones and Pseudoephedrine.wikipedia.orgacs.orgthis Multi Step Process Typically Involves:
Attachment of the chiral auxiliary to the arylacetic acid.
Diastereoselective alkylation of the enolate.
Hydrolytic removal of the auxiliary to yield the enantiomerically enriched product. nih.gov
Catalytic Asymmetric Synthesis:this Approach Uses a Small Amount of a Chiral Catalyst to Control the Stereochemistry of the Reaction, Which is Often More Atom Economical.mdpi.comchiralpedia.comrecent Advancements Have Focused on the Direct Enantioselective Alkylation of Arylacetic Acids, Circumventing the Need to Attach and Remove an Auxiliary.nih.govnih.govone Such Method Utilizes a Chiral Lithium Amide, Which Acts As Both a Strong Base to Form the Enolate and As a Stereodirecting Reagent.nih.govresearchgate.netthis Protocol Offers an Operationally Simpler, One Step Alternative to the Traditional Auxiliary Based Methods.nih.gov
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliaries | A stoichiometric, recoverable chiral molecule is temporarily attached to the substrate to direct stereochemistry. nih.gov | High levels of stereocontrol, well-established methodologies (e.g., Evans oxazolidinones). acs.org | Requires additional steps for attachment and removal of the auxiliary, less atom-economical. nih.gov |
| Catalytic Asymmetric Synthesis | A substoichiometric amount of a chiral catalyst is used to induce enantioselectivity. mdpi.com | More atom-economical, operationally simpler, avoids protection/deprotection steps. nih.gov | Catalyst development can be complex, may require specific reaction conditions. |
Reaction Mechanisms and Chemical Reactivity
Mechanistic Investigations of Key Transformations
The chemical behavior of Methyl 4-(2-methoxy-2-oxoethyl)benzoate can be understood by examining the mechanisms of several key reaction types.
While specific photochemical studies on this compound are not extensively documented, the photochemical behavior of analogous aromatic esters, such as methyl benzoate (B1203000), suggests potential reaction pathways. Aromatic esters can undergo photochemical reactions, including hydrogen abstraction and cycloaddition, often proceeding through excited singlet states. For this compound, irradiation with UV light could potentially lead to cleavage at several points. The bond between the carbonyl group and the methoxy (B1213986) group in either ester function could undergo homolytic cleavage. Additionally, the benzylic C-C bond is susceptible to photochemical cleavage. The specific mechanism and products would depend on the reaction conditions, including the wavelength of light and the presence of photosensitizers or other reactants.
The two ester groups in this compound can undergo hydrolysis and transesterification. The hydrolysis of the aliphatic ester to 2-(4-(methoxycarbonyl)phenyl)acetic acid has been reported to occur under basic conditions, using potassium carbonate in a mixture of methanol (B129727) and water at room temperature. ambeed.com
Hydrolysis: Under basic conditions, the hydrolysis of each ester group proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide (B1231860) ion, yielding a carboxylate, which is then protonated upon workup to give the carboxylic acid. The relative rates of hydrolysis of the two ester groups can be influenced by steric and electronic factors. The ester group directly attached to the aromatic ring may be slightly less reactive due to resonance stabilization.
Transesterification: This process involves the exchange of the alkoxy group of an ester with another alcohol. In the presence of an alcohol and an acid or base catalyst, the methoxy groups of this compound can be replaced by other alkoxy groups. The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
A summary of the conditions for the hydrolysis of one of the ester groups is presented in the table below.
| Reactant | Reagents | Solvent | Reaction Time | Temperature | Product |
| This compound | Anhydrous potassium carbonate | Methanol, Water | 1.5 hours | Room Temperature | 2-(4-(Methoxycarbonyl)phenyl)acetic acid |
Interactive Data Table
| Reactant | Reagents | Solvent | Reaction Time | Temperature | Product |
|---|---|---|---|---|---|
| This compound | Anhydrous potassium carbonate | Methanol, Water | 1.5 hours | Room Temperature | 2-(4-(Methoxycarbonyl)phenyl)acetic acid |
The benzene (B151609) ring of this compound is susceptible to both nucleophilic and electrophilic aromatic substitution, although the latter is more common for benzene derivatives.
Nucleophilic Aromatic Substitution (NAS): Generally, nucleophilic aromatic substitution on an unsubstituted benzene ring is difficult. For NAS to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups and have a good leaving group. In the case of this compound, the ring is not sufficiently electron-deficient to readily undergo NAS under standard conditions.
The ester functional groups in this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both ester groups to the corresponding alcohols. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester, followed by the elimination of the methoxide ion to form an aldehyde intermediate. This aldehyde is then rapidly reduced by another equivalent of the hydride to the primary alcohol. The expected product of the complete reduction of this compound would be 4-(2-hydroxyethyl)benzyl alcohol.
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters. Therefore, selective reduction of other functional groups in the presence of the esters would be possible.
Reactivity Profiles under Varied Conditions
The reactivity of this compound is highly dependent on the reaction conditions.
In the presence of a strong acid, the ester groups of this compound can undergo hydrolysis. The mechanism of acid-catalyzed ester hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and the carboxylic acid is regenerated. Due to the principle of microscopic reversibility, this process is the reverse of acid-catalyzed esterification (Fischer esterification). The presence of a solid acid catalyst, such as a titanium-zirconium composite, has been shown to be effective for the esterification of benzoic acids with methanol, suggesting that similar catalysts could be employed for the transesterification or hydrolysis of this compound under appropriate conditions.
Base-Mediated Transformations
The presence of two ester groups makes this compound susceptible to various base-mediated reactions, the most common of which is hydrolysis, also known as saponification. Other potential transformations include intramolecular cyclization reactions under specific conditions.
Saponification (Ester Hydrolysis)
In the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), both ester groups of this compound can be hydrolyzed to form the corresponding dicarboxylate salt. youtube.comrsc.org Subsequent acidification of the reaction mixture yields 4-(carboxymethyl)benzoic acid.
The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of each ester group. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group and forming a carboxylic acid. The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, leading to the carboxylate salt and methanol. This acid-base reaction drives the equilibrium towards the products. youtube.comyoutube.com
The hydrolysis can occur in a stepwise manner. The ester group directly attached to the aromatic ring (the benzoate ester) is generally less reactive than the phenylacetate (B1230308) ester due to the electron-withdrawing nature of the benzene ring, which stabilizes the ester. However, under typical saponification conditions with sufficient base and heat, both ester groups are completely hydrolyzed.
Table 1: Conditions for Base-Mediated Hydrolysis of Benzoate Esters
| Base | Solvent | Temperature | Outcome |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Water/Ethanol | Reflux | Complete hydrolysis to dicarboxylate salt. rsc.org |
Intramolecular Cyclization (Dieckmann Condensation)
Given the structure of this compound, which has two ester groups separated by a suitable number of carbon atoms, an intramolecular Dieckmann condensation is theoretically possible, although not widely reported for this specific substrate. This reaction would require a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to deprotonate the α-carbon of the phenylacetate moiety.
The resulting enolate could then attack the carbonyl carbon of the benzoate ester in an intramolecular fashion, leading to a cyclic β-keto ester after loss of a methoxide ion. Such reactions are sensitive to reaction conditions and steric hindrance. chemspider.com The formation of a six-membered ring would be the likely outcome of such a cyclization.
Transition Metal-Catalyzed Reactions
While this compound itself is not typically a direct substrate for many common cross-coupling reactions (as it lacks a halide or triflate leaving group on the aromatic ring), its structural motif is highly relevant to transition metal catalysis, both in its synthesis and potential derivatization. Palladium and copper complexes are the most prominent catalysts for such transformations. rsc.orgrsc.org
Palladium-Catalyzed Cross-Coupling Reactions
The carbon skeleton of this compound can be assembled using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions. organic-chemistry.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. libretexts.org For instance, a molecule like methyl 4-bromobenzoate (B14158574) could be coupled with a suitable organoboron reagent, such as the Reformatsky reagent derived from methyl bromoacetate, in the presence of a palladium catalyst and a base to form the target structure. The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govnih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.org A precursor to this compound could be synthesized by reacting methyl 4-halobenzoate with methyl acrylate (B77674) in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov This would yield methyl 4-(2-(methoxycarbonyl)vinyl)benzoate, which could then be reduced to the target molecule.
Table 2: Examples of Palladium-Catalyzed Reactions for C-C Bond Formation
| Reaction | Catalyst | Reactants | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl Halide + Organoboron Compound | Biaryl or Aryl-Alkyl Compound. libretexts.orgresearchgate.net |
Copper-Catalyzed Reactions
Copper-catalyzed reactions offer alternative pathways for C-C and C-heteroatom bond formation. While less common than palladium for the synthesis of this specific diester, copper catalysis is particularly relevant for reactions involving aryl acetic acid derivatives. rsc.org
α-Arylation of Esters: Bimetallic palladium/copper catalyst systems have been shown to be effective in the diarylation of alkyl acetates with aryl halides. researchgate.net A copper-phenanthroline catalyst can stabilize the ester enolate, allowing for deprotonation with a mild base, which then undergoes cross-coupling with an aryl halide catalyzed by a palladium co-catalyst.
Chan-Lam Coupling: This copper-catalyzed reaction typically forms C-N or C-O bonds by coupling boronic acids with amines or phenols. While not directly applicable to the synthesis of the carbon skeleton of this compound, it highlights the versatility of copper in activating arylboronic acids, which are key intermediates in Suzuki couplings. nih.gov
The reactivity of the benzylic C(sp³)–H bonds in aryl acetic acid derivatives can also be harnessed. Copper(II) catalysis can enable cross-dehydrogenative coupling (CDC) processes, for example, in the site-selective amination of (het)aryl acetic acid derivatives. rsc.org This suggests that under specific oxidative conditions, the methylene (B1212753) group in this compound could potentially be functionalized.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
¹H NMR Spectral Analysis
¹³C NMR Spectral Analysis
Similarly, detailed experimental ¹³C NMR spectral data for Methyl 4-(2-methoxy-2-oxoethyl)benzoate is not publicly documented. A predicted spectrum would feature signals for each of the eleven carbon atoms in the molecule. The carbonyl carbons of the two ester groups would be expected to resonate at the lowest field. The aromatic carbons would appear in the intermediate region, with quaternary carbons showing distinct chemical shifts from the protonated carbons. The methylene (B1212753) carbon and the two methoxy (B1213986) carbons would be found at the highest field region of the spectrum.
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would primarily confirm the coupling between the ortho- and meta-protons on the benzene (B151609) ring.
HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons, the methylene carbon, and the two methoxy carbons.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition, and offering insights into the molecular structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is critical for determining the exact molecular formula of a compound. For this compound, with the molecular formula C₁₁H₁₂O₄, HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₁₁H₁₂O₄ is 208.0736 Da.
Fragmentation Patterns and Isotopic Abundance Analysis
Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner, providing a characteristic "fingerprint." While a specific experimental mass spectrum for the para-isomer is not available, data for the ortho-isomer, Methyl 2-(2-methoxy-2-oxoethyl)benzoate, shows prominent peaks at m/z 176, 148, 149, 133, and 91. nih.gov A plausible fragmentation pathway for the para-isomer would involve the loss of a methoxy radical (•OCH₃) to form a fragment ion at m/z 177, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 149. Another key fragmentation would be the cleavage of the bond between the methylene group and the benzene ring.
Vibrational Spectroscopy
Vibrational spectroscopy provides fundamental insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Techniques such as Infrared (IR) and Raman spectroscopy are pivotal for identifying functional groups and understanding molecular symmetry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The molecule possesses two distinct ester functionalities and a para-substituted benzene ring, each giving rise to specific, identifiable peaks.
The most prominent absorptions are due to the carbonyl (C=O) stretching vibrations of the two ester groups. These typically appear as strong bands in the region of 1750–1720 cm⁻¹. The presence of two ester groups may lead to a broadened band or two closely spaced peaks in this region. The C–O stretching vibrations of the ester groups produce strong, characteristic bands in the 1300–1100 cm⁻¹ range. researchgate.net
Vibrations associated with the aromatic ring are also clearly observable. The aromatic C=C stretching vibrations typically result in multiple bands in the 1600–1450 cm⁻¹ region. Aromatic C–H stretching vibrations are expected to appear as weaker bands above 3000 cm⁻¹. researchgate.net The para-substitution pattern of the benzene ring can be confirmed by the presence of a characteristic C-H out-of-plane bending vibration, typically found in the 860–800 cm⁻¹ region.
The aliphatic portion of the molecule, specifically the methylene (–CH₂–) and methyl (–CH₃) groups, also contributes to the spectrum. The C–H stretching vibrations of these sp³-hybridized carbons are observed in the 3000–2850 cm⁻¹ range, at slightly lower wavenumbers than the aromatic C–H stretches. researchgate.net
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretching | 1750–1720 | Strong |
| Aromatic (C=C) | Stretching | 1600–1450 | Medium-Weak |
| Ester (C–O) | Stretching | 1300–1100 | Strong |
| Aromatic C–H | Stretching | >3000 | Weak |
| Aliphatic C–H | Stretching | 3000–2850 | Medium-Weak |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about molecular vibrations that induce a change in polarizability. For this compound, Raman spectroscopy is particularly useful for identifying vibrations of the non-polar and symmetric parts of the molecule. The symmetric stretching vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. nih.gov A SERS study of this compound could provide detailed information about its orientation and interaction with the metal surface. nih.gov The enhancement of specific vibrational modes can indicate which parts of the molecule are closest to the surface. For instance, if the benzene ring interacts with the surface via π-electrons, the ring breathing and other in-plane modes would be significantly enhanced. nih.gov Adsorption through the oxygen atoms of the ester groups would likely enhance the C=O and C–O stretching modes. nih.gov
X-ray Crystallography and Solid-State Analysis
Crystal Structure Determination and Molecular Conformation
The crystal structure of an analogue, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate, was determined to be in the triclinic space group P-1. researchgate.net The determination of the crystal structure involves measuring the diffraction pattern of X-rays passing through a single crystal and using this data to calculate the positions of atoms within the unit cell.
The molecular conformation is defined by its torsion angles. In similar aromatic esters, the ester groups are often nearly coplanar with the benzene ring to maximize π-conjugation, though steric hindrance can cause some twisting. The dihedral angle between the plane of the benzene ring and the planes of the ester functional groups is a key conformational parameter. nih.govnih.govnih.gov For example, in related phenacyl benzoate (B1203000) structures, the dihedral angles between two benzene rings can range from nearly perpendicular to relatively planar, depending on the substituents and crystal packing forces. nih.govnih.gov
Table 2: Representative Crystallographic Data for an Analogue, Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₄O₆ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.3644 (9) |
| b (Å) | 11.1880 (18) |
| c (Å) | 11.4159 (18) |
| α (°) | 66.378 (2) |
| β (°) | 79.970 (2) |
| γ (°) | 78.138 (2) |
| Volume (ų) | 611.11 (17) |
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org In crystals of similar benzoate esters, weak C–H···O hydrogen bonds are common and play a significant role in stabilizing the crystal lattice. nih.govnih.gov These interactions occur between the hydrogen atoms of the aromatic ring or methyl/methylene groups and the oxygen atoms of the carbonyl groups.
Hirshfeld Surface Analysis and 3D Energy Frameworks
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds and other strong interactions. nih.gov
Table 3: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Similar Aromatic Ester nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| O···H / H···O | 35.9 |
| H···H | 29.7 |
| C···H / H···C | 14.7 |
| C···C | 10.3 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of organic molecules, including aromatic esters similar in structure to Methyl 4-(2-methoxy-2-oxoethyl)benzoate.
DFT calculations are instrumental in elucidating the electronic properties of this compound. By solving the Kohn-Sham equations, the electronic ground state energy, electron density, and molecular orbitals can be determined. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these frontier orbitals are key to understanding the molecule's reactivity and electronic transitions.
For a molecule like this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is the most electron-rich part of the molecule. The LUMO, on the other hand, is likely to be distributed over the carbonyl groups of the ester functionalities, which are electron-withdrawing. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These values are representative and would be precisely determined by specific DFT calculations using a chosen functional and basis set.
DFT calculations can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes.
For this compound, characteristic vibrational modes would include C=O stretching frequencies for the two ester groups, C-O stretching, aromatic C=C stretching, and various bending modes. The predicted vibrational spectrum can be compared with experimental data to confirm the molecular structure and assign spectral features. Theoretical calculations often employ a scaling factor to correct for anharmonicity and limitations of the theoretical level. Commonly used functionals like B3LYP with basis sets such as 6-311++G(d,p) have shown good agreement with experimental results for similar organic molecules. ijcce.ac.ir
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O Stretch (Aromatic Ester) | 1715 - 1730 |
| C=O Stretch (Aliphatic Ester) | 1735 - 1750 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch | 1000 - 1300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
Note: These are typical ranges for the specified functional groups and would be refined by actual DFT calculations.
The presence of several single bonds in this compound allows for multiple conformations. DFT calculations can be used to perform a conformational analysis by optimizing the geometry of different possible rotamers and comparing their relative energies. The dihedral angles around the C-C and C-O single bonds connecting the functional groups are the primary degrees of freedom.
The analysis would likely reveal that the planar conformations, where the ester groups are coplanar with the benzene ring, are among the most stable due to extended π-conjugation. However, steric hindrance between the substituents could lead to non-planar, low-energy conformations as well. By mapping the potential energy surface as a function of key dihedral angles, the global minimum energy conformation and the energy barriers between different conformers can be identified, providing insight into the molecule's flexibility.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms.
MD simulations of this compound, typically performed in a solvent environment, can reveal its dynamic behavior and explore its conformational landscape. These simulations show how the molecule moves, vibrates, and changes its shape at a given temperature. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the transitions between them. This provides a more realistic view of the molecule's structure than the static picture from DFT calculations, as it includes the effects of temperature and solvent.
MD simulations are particularly well-suited for studying the influence of the solvent on the properties of a molecule. For this compound, the polarity of the solvent is expected to have a significant impact on its conformational preferences and electronic properties. In polar solvents, conformations with larger dipole moments may be stabilized. The solvent can also affect the vibrational frequencies and the electronic absorption spectrum (solvatochromism). MD simulations can explicitly model these solvent-solute interactions, providing a more accurate description of the molecule's behavior in a realistic chemical environment.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are pivotal in modern drug discovery and chemical research for predicting the biological activity of compounds based on their physicochemical properties. This approach establishes a mathematical relationship between the chemical structure and biological activity.
Predictive Modeling for Biological Activity
For a compound like this compound, predictive QSAR models would be developed by correlating its structural features with a specific biological activity, such as enzyme inhibition or receptor binding. This process would involve compiling a dataset of structurally similar compounds with known activities. Various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), could then be employed to build the predictive models.
A hypothetical data table for a QSAR study involving a series of benzoate (B1203000) derivatives might look as follows:
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimental Biological Activity (IC50, µM) | Predicted Biological Activity (IC50, µM) |
| Derivative 1 | 194.18 | 1.85 | 52.6 | 15.2 | 14.8 |
| Derivative 2 | 208.21 | 2.15 | 52.6 | 12.5 | 12.9 |
| This compound | 208.21 | - | - | Unknown | To be determined |
| Derivative 3 | 222.24 | 2.45 | 52.6 | 9.8 | 10.1 |
| Derivative 4 | 236.27 | 2.75 | 52.6 | 7.3 | 7.5 |
This table is illustrative and does not represent actual experimental or predicted data for this compound.
Descriptor Selection and Statistical Validation
The robustness of a QSAR model is highly dependent on the selection of appropriate molecular descriptors and rigorous statistical validation. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). For this compound, relevant descriptors would likely include electronic properties (e.g., partial charges), steric parameters (e.g., molecular volume), and lipophilicity (LogP).
Statistical validation is crucial to ensure the model's predictive power. This typically involves internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds. A high correlation coefficient (R²) for the training set and a high predictive R² for the test set would indicate a reliable QSAR model.
Molecular Docking and Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as this compound, and a target protein.
Identification of Target Proteins and Binding Sites
The initial step in a molecular docking study is the identification of a biologically relevant protein target. This selection is often based on existing knowledge of the biochemical pathways in which the compound or its analogs might be involved. Without specific biological activity data for this compound, potential targets could be hypothesized based on the activities of structurally similar molecules. Once a target protein is chosen, its three-dimensional structure is obtained from protein databases, and potential binding sites (active sites or allosteric sites) are identified.
Prediction of Binding Affinities and Interaction Modes
Docking algorithms would then be used to place this compound into the identified binding site of the target protein. These algorithms generate various possible binding poses and score them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.
The analysis of the predicted binding mode would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein.
A hypothetical summary of docking results for this compound against a putative target protein could be presented as follows:
| Target Protein | Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Hypothetical Kinase A | ATP-binding pocket | -8.5 | Lys72, Glu91, Leu148 |
| Hypothetical Receptor B | Ligand-binding domain | -7.9 | Phe278, Trp314, Arg352 |
This table is for illustrative purposes only and does not represent actual docking results.
Applications in Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate
The compound's structure, featuring a para-substituted benzene (B151609) ring, makes it an important precursor in the synthesis of more complex molecules. It is frequently utilized in the pharmaceutical and agrochemical sectors as a starting material for creating bioactive compounds. guidechem.com
Methyl 4-(2-methoxy-2-oxoethyl)benzoate is recognized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). guidechem.comguidechem.com Its role as a building block is noted in the synthesis of various drug candidates and other bioactive molecules. guidechem.com While specific synthetic routes for blockbuster drugs originating directly from this compound are not extensively detailed in publicly available literature, its supply to major pharmaceutical companies underscores its importance in proprietary drug development processes. The molecule's framework allows for the systematic introduction of other functional groups necessary for biological activity.
Beyond its role in pharmaceuticals, the compound serves as a foundational component for constructing more intricate molecular architectures. The para-substitution pattern of the benzene ring is particularly useful for creating linear, rigid structures that can be incorporated into larger assemblies. The two ester groups provide convenient handles for elongation or cyclization reactions, making it a valuable tool for synthetic chemists aiming to build complex organic molecules.
Derivatization and Functionalization Strategies
The utility of this compound is greatly expanded by the ability to selectively modify its two main components: the benzoate (B1203000) moiety and the methoxy-oxoethyl side chain.
The aromatic ring and its associated methyl ester group can undergo various transformations. Standard aromatic substitution reactions, such as nitration or halogenation, can be employed to add new functional groups to the benzene ring, further diversifying its synthetic potential.
Moreover, the two ester groups exhibit differential reactivity. The methyl ester on the side chain can be selectively hydrolyzed under basic conditions while leaving the aromatic methyl benzoate group intact. For instance, treatment with potassium carbonate in a methanol (B129727)/water mixture cleaves the side-chain ester to yield 2-(4-(methoxycarbonyl)phenyl)acetic acid. ambeed.com This selective hydrolysis provides a route to dicarboxylic acid derivatives where each acid group can be addressed independently.
Table 1: Selective Hydrolysis Reaction
| Reactant | Reagents | Product | Outcome | Reference |
|---|
The methoxy-oxoethyl side chain contains a reactive α-carbon (the -CH₂- group adjacent to the ester carbonyl) that is amenable to enolate chemistry. youtube.com The protons on this carbon are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate. libretexts.org
This enolate can then participate in Sₙ2 reactions with primary alkyl halides, a process known as α-alkylation. youtube.comlibretexts.org This reaction is highly significant as it allows for the formation of a new carbon-carbon bond at the α-position, enabling the extension and elaboration of the side chain. libretexts.org The choice of a strong base like LDA is crucial to ensure complete deprotonation to the enolate form, preventing side reactions. libretexts.org
Table 2: General Scheme for α-Alkylation
| Step | Description | Reagents | Intermediate/Product | Key Principle | Reference |
|---|---|---|---|---|---|
| 1. Enolate Formation | Deprotonation of the α-carbon to form a nucleophilic enolate. | Strong, non-nucleophilic base (e.g., LDA). | Enolate anion. | The α-protons of an ester are acidic and can be abstracted. | youtube.comlibretexts.org |
| 2. Nucleophilic Attack | The enolate attacks an alkyl halide in an Sₙ2 reaction. | Primary alkyl halide (R-X, where X=Br, I). | α-alkylated product. | Formation of a new C-C bond at the side chain. | libretexts.orgresearchgate.net |
Potential in Polymer Synthesis and Advanced Materials
The bifunctional nature of this compound makes it a candidate for applications in polymer chemistry and materials science. guidechem.com The presence of two ester functionalities allows it to be used as a monomer in condensation polymerization reactions, such as the synthesis of polyesters. Through transesterification, it can be incorporated into polymer backbones, potentially imparting rigidity and specific thermal properties due to the aromatic core.
Furthermore, the ester groups can be chemically modified to introduce polymerizable functionalities. For example, reduction of one or both ester groups to alcohols would create diol monomers. These diols could then be converted into acrylates or methacrylates, which are readily polymerizable via free-radical mechanisms to create advanced materials with tailored optical, mechanical, or thermal characteristics. This adaptability makes it a promising, though not yet widely exploited, building block for performance materials. guidechem.com
Monomer or Cross-linking Agent in Polymer Chemistry
The bifunctional nature of this compound, possessing two ester groups, makes it a candidate for use as a monomer in polycondensation reactions. In this context, it can react with diols or diamines to form polyesters or polyamides, respectively. The aromatic core of the molecule imparts rigidity and thermal stability to the resulting polymer chains.
While direct polymerization of this compound is not extensively documented in publicly available research, its structural motifs are found in various polymeric structures. For instance, derivatives of similar aromatic dicarboxylic acids are widely used in the synthesis of high-performance polyesters. The principles of polyesterification suggest that this compound could undergo transesterification with a diol under appropriate catalytic conditions to yield a polyester (B1180765) and methanol as a byproduct. The properties of such a polymer would be influenced by the nature of the diol used.
The theoretical application of this compound in the synthesis of hyperbranched polymers and dendrimers is also noteworthy. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.govmdpi.com The synthesis of dendrimers can be approached in two main ways: the divergent method, where the molecule is built from the core outwards, and the convergent method, where dendritic wedges are synthesized first and then attached to a central core. mdpi.com this compound, with its multiple reactive sites after potential modification, could theoretically serve as a core molecule or a branching unit in the divergent synthesis of dendrimers. For example, the ester groups could be hydrolyzed to carboxylic acids and then converted to acid chlorides, which could then react with multifunctional amines to build up dendritic generations.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Role of this compound | Potential Properties |
|---|---|---|
| Linear Polyesters | Monomer (with a diol) | Thermal stability, rigidity |
| Cross-linked Polymers | Cross-linking agent | Enhanced mechanical strength, solvent resistance |
| Hyperbranched Polymers/Dendrimers | Core or branching unit | High functionality, defined architecture |
Development of Specialty Chemicals
The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of specialty chemicals, including pharmaceutical intermediates and other fine chemicals. The two ester groups can be selectively or fully hydrolyzed, reduced, or converted to other functional groups, providing a platform for diverse synthetic pathways.
One area of application is in the synthesis of pharmaceutical agents. Aromatic esters and their derivatives are common structural motifs in many drug molecules. For instance, related methoxycarboxylates are utilized as intermediates in the synthesis of pharmaceuticals. mdpi.com While direct synthesis of a marketed drug from this compound is not prominently reported, its structural framework is relevant to the synthesis of complex organic molecules. For example, a related compound, methyl 2-(4-methoxycarbonylmethylphenoxymethyl)benzoate, is a key intermediate in the production of olopatadine, an anti-allergic agent. google.com This highlights the potential of similar structures in medicinal chemistry.
The malonate functionality within the molecule is particularly useful for carbon-carbon bond formation. The active methylene (B1212753) protons can be readily removed by a base, and the resulting carbanion can participate in various reactions, such as alkylations and acylations. This allows for the introduction of diverse substituents, leading to a wide array of derivatives with potentially useful properties.
Furthermore, the aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. These functionalized derivatives can then serve as precursors for a broader range of specialty chemicals.
Table 2: Key Reactions for the Synthesis of Specialty Chemicals from this compound
| Reaction Type | Reagents | Potential Product Class |
|---|---|---|
| Hydrolysis | Acid or Base | Dicarboxylic acid |
| Reduction | Reducing agents (e.g., LiAlH4) | Diol |
| Transesterification | Alcohol, Catalyst | Different diesters |
| Alkylation (at active methylene) | Base, Alkyl halide | Substituted malonates |
Exploration of Biological Activities and Pharmacological Relevance
Antimicrobial Properties and Mechanisms
Comprehensive studies detailing the antimicrobial properties of Methyl 4-(2-methoxy-2-oxoethyl)benzoate are not presently available. Therefore, information regarding its efficacy against bacterial and fungal strains, as well as any comparative analysis with established antibiotics, remains uncharacterized.
Inhibition of Bacterial Growth (Gram-positive and Gram-negative)
There is no specific data on the inhibitory effects of this compound on the growth of Gram-positive and Gram-negative bacteria.
Antifungal Efficacy against Yeast Strains
Information regarding the antifungal activity of this compound against yeast strains has not been reported in the available scientific literature.
Comparison with Pristine Antibiotics
Due to the lack of antimicrobial studies, a comparison of the activity of this compound with that of pristine antibiotics cannot be conducted.
Anticancer Activity and Cellular Mechanisms
The cytotoxic and anticancer potential of this compound has not been a subject of published research. As such, its effects on cancer cells and the underlying mechanisms of action are unknown.
Investigation of Cytotoxic Effects
There are no available studies investigating the cytotoxic effects of this compound on any cancer cell lines.
Mechanisms of Action in Cancer Cells
Without evidence of cytotoxic activity, the mechanisms of action of this compound in cancer cells have not been explored.
Other Investigated Biological Activities
Exploration of GPIIb/IIIa AntagonismThere is no evidence in the scientific literature to suggest that this compound has been explored as a Glycoprotein IIb/IIIa antagonist, a class of agents that inhibit platelet aggregation.
Due to the lack of specific research data for this compound in these areas, it is not possible to provide the detailed, informative, and scientifically accurate article as requested.
Environmental Fate and Ecotoxicological Considerations
Degradation Pathways in Environmental Compartments
Degradation is a key factor in determining the persistence of a chemical in the environment. The primary pathways for the degradation of organic compounds like Methyl 4-(2-methoxy-2-oxoethyl)benzoate are hydrolysis, photolysis, and biodegradation.
Hydrolytic Stability: Ester linkages are susceptible to hydrolysis, a chemical reaction with water that can be catalyzed by acids or bases. Studies on other methyl benzoates have shown that they can undergo hydrolysis, particularly at elevated temperatures or in alkaline conditions. The rate of hydrolysis is influenced by factors such as pH, temperature, and steric hindrance around the ester group. For this compound, it is anticipated that both ester groups can be hydrolyzed, ultimately leading to the formation of 4-(carboxymethyl)benzoic acid and methanol (B129727).
Photochemical Degradation: Aromatic esters have the potential to undergo photochemical degradation through the absorption of ultraviolet (UV) radiation from sunlight. frontiersin.orgnih.gov This can lead to the cleavage of chemical bonds. frontiersin.org The degradation pathways for phthalic acid esters, which are also aromatic esters, can involve reactions with hydroxyl radicals and direct photolysis, leading to the formation of hydroxylated intermediates and, eventually, ring-opening byproducts. frontiersin.orgresearchgate.net While specific studies on this compound are absent, it is plausible that similar photochemical processes could contribute to its degradation in the environment.
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process for the removal of chemicals from the environment. There is no specific information on the biodegradation of this compound. However, research on structurally similar compounds, such as diethyl terephthalate, indicates that biodegradation is a viable degradation pathway. nih.govsci-hub.seresearchgate.net
Microorganisms, including bacteria and fungi, are known to produce enzymes like esterases and cutinases that can hydrolyze the ester bonds of terephthalate-based compounds. nih.govfrontiersin.org This process typically involves the initial transformation of the diester into the corresponding terephthalic acid and alcohol. nih.govsci-hub.se For this compound, a plausible biodegradation pathway would involve the enzymatic hydrolysis of the two methyl ester groups, leading to intermediate monoesters and ultimately 4-(carboxymethyl)benzoic acid, which could then be further metabolized by microorganisms. The rate of biodegradation can be influenced by environmental conditions such as pH, temperature, and the presence of acclimated microbial populations. researchgate.net
Bioaccumulation Potential Assessment
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A higher Log Kow value generally suggests a greater potential for bioaccumulation.
There is no experimentally determined bioaccumulation data for this compound. The bioaccumulation of other organic phosphate (B84403) esters has been observed to be influenced by the pollutant's concentration, hydrophobic properties, and the organism's metabolism. mdpi.com Without empirical data or a reliable Log Kow value for this compound, a definitive assessment of its bioaccumulation potential cannot be made. However, chemicals that are readily biodegradable are generally less likely to bioaccumulate significantly.
Ecotoxicity to Aquatic and Terrestrial Organisms
Ecotoxicity assessment involves evaluating the harmful effects of a substance on organisms in the environment. This includes both acute (short-term) and chronic (long-term) toxicity.
No specific data from acute or chronic toxicity studies on this compound for any aquatic or terrestrial organisms could be located in the available literature. To perform a comprehensive ecotoxicological assessment, data for various trophic levels would be required, as outlined in the table below.
| Trophic Level | Organism Type | Endpoint | Typical Test Species | Data for this compound |
|---|---|---|---|---|
| Primary Producer | Algae | EC50 (Growth Inhibition) | Pseudokirchneriella subcapitata | Data not available |
| Primary Consumer | Invertebrate | LC50 (Immobilisation) | Daphnia magna | Data not available |
| Secondary Consumer | Fish | LC50 (Mortality) | Oncorhynchus mykiss (Rainbow Trout) | Data not available |
| Decomposer | Bacteria | EC50 (Respiration Inhibition) | Activated sludge | Data not available |
| Terrestrial Organism | Earthworm | LC50 (Mortality) | Eisenia fetida | Data not available |
Environmental risk assessment (ERA) is a systematic process used to evaluate the potential for adverse ecological effects caused by exposure to a chemical. setac.org The process generally involves four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. canada.ca
A common approach in the risk characterization step is the use of a risk quotient (RQ). The RQ is a ratio of the predicted environmental concentration (PEC) of a substance to its predicted no-effect concentration (PNEC). canada.ca
PEC (Predicted Environmental Concentration): The estimated concentration of a substance in an environmental compartment (e.g., water, soil).
PNEC (Predicted No-Effect Concentration): The concentration below which unacceptable effects on the ecosystem are not expected to occur. It is typically derived from ecotoxicity data (e.g., LC50 or EC50 values) by applying an assessment factor.
An RQ value greater than 1 suggests a potential risk to the environment, which may warrant further investigation or risk management measures. canada.ca
Due to the absence of both environmental concentration data (PEC) and ecotoxicity data (PNEC) for this compound, a quantitative environmental risk assessment cannot be performed at this time.
Conclusion and Future Research Directions
Summary of Current Knowledge on Methyl 4-(2-methoxy-2-oxoethyl)benzoate
This compound is a white to pale yellow solid or a colorless liquid, a characteristic attributed to its relatively low melting point of 20°C. chemicalbook.com It possesses a fragrant odor and is sparingly soluble in solvents like chloroform (B151607) and methanol (B129727). The compound's molecular structure and functional groups have been well-characterized, and it is recognized for its role as a crucial intermediate in organic synthesis, particularly in the pharmaceutical field. cymitquimica.com
One of the most significant and well-documented applications of this compound is in the synthesis of the antitumor agent 10-propargyl-10-deazaaminopterin, also known as Pralatrexate. nih.gov In this multi-step synthesis, this compound undergoes successive alkylations, first with propargyl bromide and then with 2,4-diamino-6-(bromomethyl)pteridine, followed by saponification of the ester groups. nih.gov This transformation highlights the compound's utility as a scaffold for constructing complex, biologically active molecules.
While detailed, publicly available experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry specifically for this compound are not readily found in broad searches, its chemical identity is well-established through its CAS Number (52787-14-1) and its role in validated synthetic procedures. scbt.com The general chemical behavior of the compound can be inferred from its ester functionalities, which are susceptible to hydrolysis under acidic or basic conditions, and the aromatic ring, which can undergo electrophilic substitution reactions, although the presence of two deactivating ester groups would make such reactions challenging.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molar Mass | 208.21 g/mol | scbt.com |
| Melting Point | 20 °C | chemicalbook.com |
| Boiling Point | 122°C/0.6mmHg | chemicalbook.com |
| Density | 1.155 g/cm³ | |
| Appearance | White to Pale Yellow Solid / Colorless Liquid | |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
Unexplored Research Avenues and Challenges
Despite its established role as a synthetic intermediate, several avenues for further research on this compound remain. A primary area for investigation is the development of more efficient and environmentally benign synthesis methods for the compound itself. While general esterification procedures are known, detailed studies on optimizing reaction conditions, catalyst systems, and purification methods could enhance its accessibility and cost-effectiveness for industrial applications. mdpi.com
A significant challenge in the study of this and other disubstituted benzene (B151609) derivatives is controlling the regioselectivity of further substitutions on the aromatic ring. libretexts.orgmasterorganicchemistry.com The existing ester groups are meta-directing and deactivating, which can make subsequent functionalization of the benzene ring difficult. Research into novel catalytic systems that could overcome these directing effects would open up new synthetic possibilities.
Furthermore, the full extent of the biological activity of this compound and its simple derivatives is largely unexplored. While its role in the synthesis of Pralatrexate is known, direct studies on the compound's own potential pharmacological properties are lacking. Screening for bioactivity in various assays could reveal unexpected therapeutic potential.
Prospects for Novel Applications and Derivatives
The future of this compound and its derivatives is promising, with potential applications extending beyond its current use. The growing demand for functionalized benzoate (B1203000) derivatives in materials science, pharmaceuticals, and agrochemicals suggests a bright future for versatile building blocks like this compound. futuremarketinsights.com
Novel Applications:
Polymer Chemistry: The di-ester functionality of this compound makes it a potential monomer for the synthesis of novel polyesters. These polymers could exhibit unique thermal and mechanical properties due to the specific substitution pattern of the aromatic ring.
Medicinal Chemistry: Beyond Pralatrexate, the core structure of this compound could be elaborated to create libraries of new compounds for drug discovery. The two distinct ester groups provide handles for differential functionalization, allowing for the synthesis of a wide range of derivatives with diverse pharmacological profiles.
Agrochemicals: Benzoate derivatives have found applications as herbicides and pesticides. The unique structure of this compound could be a starting point for the development of new agrochemicals with improved efficacy and environmental profiles.
Derivatives:
The synthesis of novel derivatives of this compound is a key area for future research. For instance, selective hydrolysis of one of the ester groups could yield a mono-acid mono-ester, providing a building block for further derivatization through amide bond formation or other coupling reactions. Reduction of the ester groups to alcohols would provide access to diols that could be used in the synthesis of new ligands for coordination chemistry or as chiral synthons if the reduction is performed enantioselectively.
Q & A
Q. What are the common synthetic routes for Methyl 4-(2-methoxy-2-oxoethyl)benzoate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via esterification or substitution reactions. For example, a two-step process may involve:
- Step 1: Condensation of 4-(carboxymethyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
- Step 2: Methoxy group introduction via nucleophilic substitution, using methyl iodide and a base (e.g., K₂CO₃) in DMF at 60–80°C . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (1.2–1.5 equivalents of methylating agent), and controlling temperature to minimize side products.
Key Data:
| Parameter | Typical Value | Source |
|---|---|---|
| Boiling Point | 122°C/0.6 mmHg | |
| Yield (DMF/K₂CO₃) | 85–95% |
Q. What spectroscopic techniques are critical for characterizing this compound, and what signature peaks are expected?
Methodological Answer:
- ¹H NMR:
- Aromatic protons (4-substituted benzene): δ 7.8–8.1 ppm (doublet, J = 8.5 Hz).
- Methoxy groups: δ 3.8–3.9 ppm (singlets for both -OCH₃).
- Methylene group (-CH₂-): δ 3.6–3.7 ppm (triplet, J = 6.2 Hz) .
- IR:
- Ester C=O stretch: ~1720 cm⁻¹.
- Aromatic C=C: ~1600 cm⁻¹ .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software is recommended?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is essential for resolving stereochemical uncertainties. For example:
- SHELX Suite: Use SHELXT for structure solution and SHELXL for refinement. Key parameters include hydrogen bond distances (e.g., C-H···O interactions at ~2.5 Å) and dihedral angles between aromatic rings (e.g., 86.38° in related esters) .
- Validation Tools: Check R-factors (R₁ < 0.05) and residual electron density (< 0.5 eÅ⁻³) to confirm model accuracy .
Example Data from Analogues:
| Parameter | Value | Compound | Source |
|---|---|---|---|
| Dihedral Angle | 86.38° | 2-(4-Chlorophenyl) derivative | |
| C-H···O Distance | 2.45 Å | 2-(4-Bromophenyl) derivative |
Q. How can contradictions in NMR data (e.g., unexpected splitting) be systematically addressed?
Methodological Answer: Contradictions often arise from dynamic processes or impurities. Steps to resolve:
- Variable Temperature NMR: Identify coalescence temperatures for proton exchange (e.g., rotameric equilibria).
- 2D Experiments (COSY, NOESY): Confirm coupling networks and spatial proximity of protons .
- DFT Calculations: Compare computed chemical shifts (Gaussian 16, B3LYP/6-31G**) with experimental data to validate assignments .
Q. What strategies improve computational modeling of intermolecular interactions for material science applications?
Methodological Answer:
- Molecular Dynamics (MD): Simulate packing motifs using force fields (e.g., OPLS-AA) to predict π-π stacking (3.7–3.8 Å separation) or hydrogen-bonded networks .
- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., 60% H···O contacts in crystalline phases) using CrystalExplorer .
Data Contradiction Analysis
Q. How to interpret discrepancies in melting points reported across literature (e.g., 20°C vs. 391K)?
Methodological Answer: Discrepancies may stem from polymorphism or impurities. Validate via:
- DSC/TGA: Measure phase transitions and decomposition temperatures.
- Recrystallization: Test solvents (ethanol, acetone) to isolate pure polymorphs .
Reported Values:
| Source | Melting Point | Notes |
|---|---|---|
| 20°C | Likely metastable form | |
| 429–430 K (156–157°C) | Purified crystalline form |
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in catalytic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
